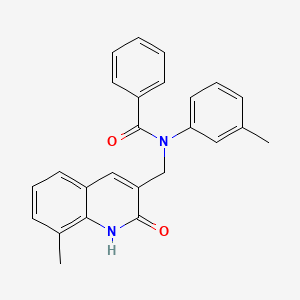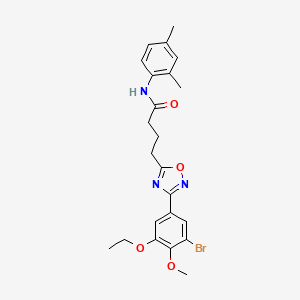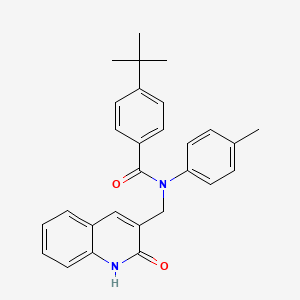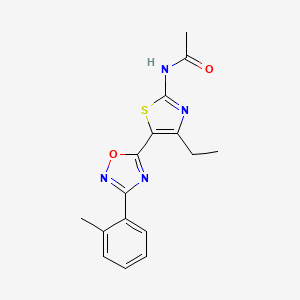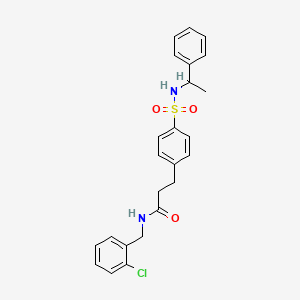![molecular formula C18H22N4O B7687486 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide, commonly known as IQ-1S, is a novel chemical compound with potential applications in scientific research. IQ-1S is a selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. The Wnt/β-catenin pathway is also implicated in a range of diseases, including cancer, neurodegenerative disorders, and fibrosis. In
Mechanism of Action
IQ-1S acts as a selective inhibitor of the Wnt/β-catenin signaling pathway by binding to the intracellular protein Dishevelled (Dvl). Dvl is a key mediator of Wnt signaling, and its interaction with IQ-1S prevents the activation of downstream signaling pathways. By inhibiting the Wnt/β-catenin pathway, IQ-1S can modulate cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
IQ-1S has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, IQ-1S can inhibit cell growth and induce apoptosis. In stem cells, IQ-1S can enhance differentiation into specific cell types. In animal models, IQ-1S has been shown to reduce tumor growth and improve tissue regeneration. However, the long-term effects of IQ-1S on cellular processes and organismal health are still unknown and require further investigation.
Advantages and Limitations for Lab Experiments
IQ-1S has several advantages for lab experiments, including its selectivity for the Wnt/β-catenin pathway, its ability to inhibit cancer cell growth, and its potential for tissue regeneration. However, there are also limitations to using IQ-1S in lab experiments. For example, IQ-1S may have off-target effects on other signaling pathways, and its long-term effects on cellular processes and organismal health are still unknown. Additionally, the synthesis of IQ-1S is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on IQ-1S. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway, which could have even greater therapeutic potential. Another area of interest is the investigation of the long-term effects of IQ-1S on cellular processes and organismal health, which could inform the development of safe and effective therapies. Finally, IQ-1S could be used as a tool to study the role of the Wnt/β-catenin pathway in various diseases and cellular processes, providing valuable insights into the mechanisms of disease and potential therapeutic targets.
Synthesis Methods
IQ-1S can be synthesized using a multi-step process involving the reaction of 2-aminopyrazolo[3,4-b]quinoline with isobutyryl chloride and isobutyraldehyde. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity and identity of IQ-1S can be confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
Scientific Research Applications
IQ-1S has been shown to have potential applications in a range of scientific research areas, including cancer biology, stem cell research, and tissue engineering. The Wnt/β-catenin pathway is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. IQ-1S has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. IQ-1S has also been shown to enhance the differentiation of stem cells into specific cell types, making it a potential tool for regenerative medicine and tissue engineering.
properties
IUPAC Name |
2-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-11(2)10-22-17-14(16(21-22)20-18(23)12(3)4)9-13-7-5-6-8-15(13)19-17/h5-9,11-12H,10H2,1-4H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNAIQUYGHPLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

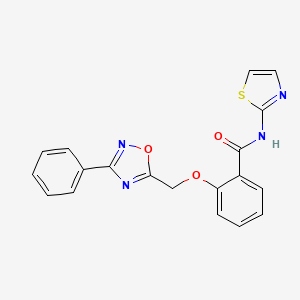

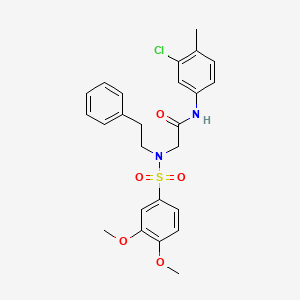
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7687446.png)


![2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)
